molecular formula C7H4BrNO B084773 3-Bromo-2-hydroxybenzonitrile CAS No. 13073-28-4

3-Bromo-2-hydroxybenzonitrile

Cat. No. B084773
CAS RN: 13073-28-4
M. Wt: 198.02 g/mol
InChI Key: BUWXNBPLRLEXOZ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzonitrile is an organic compound with the empirical formula C7H4BrNO . It has a molecular weight of 198.02 g/mol . This compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is at the 3rd position, the hydroxyl group is at the 2nd position, and the nitrile group is directly attached to the benzene ring .


Physical And Chemical Properties Analysis

3-Bromo-2-hydroxybenzonitrile is a powder with a melting point of 118-122 °C . It has a density of 1.8±0.1 g/cm3, a boiling point of 248.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.6±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 110.4±5.0 cm3 .

Scientific Research Applications

Application 1: Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Summary of the Application: The crystal structure of 3-Bromo-2-hydroxybenzonitrile has been determined, revealing a partial molecular packing disorder .
  • Methods of Application: The crystal structure was determined using X-ray diffraction . The disorder has been parameterized as a disorder of only the bromine and nitrile substituents on a unique phenol ring .
  • Results or Outcomes: An intramolecular O—H Br contact occurs. In the crystal, O—H Br/O—H Nnitrile hydrogen bonding is present between the disordered bromine and nitrile substituents and the phenol group, forming a spiral chain about a twofold screw axis extending parallel to the b-axis direction .

Application 2: Synthesis of Isoquinolin-1(2H)-one Analogs and Ampakine Heterocycles

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 3-Bromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles .
  • Methods of Application: The title compound may be prepared by the addition of a cyano group to o-bromo-phenol . It has also recently been synthesized by the one-pot conversion of the salicylaldoxime, (E)-3-bromo-2-hydroxybenzaldehyde oxime, directly to 3-bromo-2-hydroxybenzonitrile .
  • Results or Outcomes: The synthesized compounds are promising as a therapy for neurodegenerative diseases .

Safety And Hazards

3-Bromo-2-hydroxybenzonitrile is classified as having acute oral toxicity (Category 4), and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXNBPLRLEXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499460
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxybenzonitrile

CAS RN

13073-28-4
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of o-cyanophenol (0.595 g; 5.00 mmol) and diisopropylamine (0.060 mL; 0.40 mmol) in PhMe (50 mL) at 70° C. was added NBS (0.980 g; 5.50 mmol) in one portion. The mixture was stirred 2 h, an additional portion of NBS (0.089 g; 0.5 mmol) was added and heating continued until disappearance of starting material was observed (TLC). The mixture was cooled, diluted with EtOAc washed (water, brine), dried over Na2SO4 and concentrated in vacuo. Attempted resolution of the two reaction products by flash chromatography (EtOAc/hexanes), was unsuccessful; thus the mixture of products was dissolved in DMF (10 mL), K2CO3 (2.07 g; 15.0 mmol) and MeI (0.47 mL; 7.5 mmol) were added and the mixture was stirred overnight at room temperature. The mixture was poured into water and extracted with Et2O (×3). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a colorless solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.97 (s, 3H), 7.26 (app. t, J=7.9 Hz, 1H), 7.86 (dd, J=7.8, 1.5 Hz, 1H), 8.01 (dd, J=8.1, 1.5 Hz, 1H). The product obtained above was combined with that of a similar reaction wherein N-methylbenzylamine (0.08 equiv) was substituted for the above diisopropylamine catalyst.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.595 g
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.089 g
Type
reactant
Reaction Step Three
Name
Quantity
2.07 g
Type
reactant
Reaction Step Four
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SR Dickinson, P Müller, JM Tanski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The crystal structure of the title compound, C7H4BrNO, has been determined, revealing a partial molecular packing disorder such that a 180 rotation of the molecule about the phenol C…
Number of citations: 2 scripts.iucr.org
DB Harper, RL Wain - Annals of Applied Biology, 1971 - Wiley Online Library
… The level of unchanged nitrile in this tissue was therefore lower than in pea, which is consistent with the low and transitory activity found for 3-bromo-2-hydroxybenzonitrile in the tomato …
Number of citations: 10 onlinelibrary.wiley.com
DB Harper, RL Wain - Annals of Applied Biology, 1969 - Wiley Online Library
… This was found to be the case with the nitrile group; thus, for example, 3-bromo-2hydroxybenzonitrile (z,6-BrCN in Table 2) is highly active in the pea and tomato tests. The introduction …
Number of citations: 19 onlinelibrary.wiley.com
E Whiting, ME Lanning, JA Scheenstra… - The Journal of Organic …, 2015 - ACS Publications
A mild and efficient one-pot procedure is described to transform salicylaldoximes into salicylonitriles using Mitsunobu chemistry. The reactions proceed through the corresponding 1,2-…
Number of citations: 32 pubs.acs.org
JS Poh, C García-Ruiz, A Zúñiga, F Meroni… - 2016 - repository.cam.ac.uk
All reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled over sodium benzophenone …
Number of citations: 2 www.repository.cam.ac.uk
X Pan, H Li, X Zhang - Polymers, 2017 - mdpi.com
Polyfluorene and its derivatives have been recognized as efficient light-emitting semiconductors. However, directional alignment of polyfluorene copolymers at a large scale has rarely …
Number of citations: 1 www.mdpi.com
HF Anwar, TV Hansen - Tetrahedron Letters, 2008 - Elsevier
… 3-Bromo-2-hydroxybenzonitrile (2): yellow solid; mp 116–117 C (lit. mp 116 C); IR (KBr, cm −1 ) ν: 3278, 2242, 1591; 1 H NMR (300 MHz, CDCl 3 , ppm): δ = 7.70 (dd, J = 8.1, 1.5 Hz, 1H…
Number of citations: 20 www.sciencedirect.com

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